Hexane-3-thiol
Overview
Description
Hexane-3-thiol, also known as 3-hexanethiol or 3-mercaptohexane, is an organic compound with the molecular formula C6H14S. It belongs to the class of thiols, which are sulfur analogs of alcohols, characterized by the presence of a sulfhydryl (-SH) group. Thiols are known for their strong and often unpleasant odors, and this compound is no exception. This compound is used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Hexane-3-thiol, also known as 3-Hexanethiol, is a chemical compound with the molecular formula C6H14S It is a member of the thiol family, which are organic compounds that contain a sulfur-hydrogen (-SH) functional group
Target of Action
Thiols in general are known to interact with various enzymes and proteins, particularly those containing reactive cysteine residues .
Mode of Action
This compound, like other thiols, can undergo a variety of chemical reactions. One key interaction is the formation of disulfide bonds, which can alter the structure and function of proteins . Additionally, thiols can participate in thiol-trapping reactions, which involve the addition of a thiol to a Michael acceptor . This reaction is reversible and can be influenced by various factors, including mesomeric effects, strain, and steric considerations .
Biochemical Pathways
For instance, they are involved in the regulation of redox status and cellular signaling . They also participate in enzymatic reactions and detoxification processes .
Pharmacokinetics
It’s known that thiols can be metabolized through various pathways, including oxidation to sulfinic acids . The bioavailability of this compound would depend on factors such as its absorption rate, distribution in the body, metabolic transformations, and rate of excretion.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential to form disulfide bonds and participate in thiol-trapping reactions, it could potentially alter protein structure and function, influence cellular signaling pathways, and participate in detoxification processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other reactive molecules can affect its reactivity and the equilibrium of its reactions .
Biochemical Analysis
Biochemical Properties
Hexane-3-thiol, like other thiols, can participate in various biochemical reactions. It can form disulfide bonds, which are crucial for the structure and function of many proteins. The sulfur atom in the -SH group of this compound can interact with enzymes, proteins, and other biomolecules, influencing their activity and function
Cellular Effects
They are involved in cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these processes would need to be determined through further experimental studies.
Molecular Mechanism
Like other thiols, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Hexane-3-thiol can be synthesized through several methods:
Via Isothiouronium Salts: One common method involves the reaction of alkyl halides with thiourea to form alkylisothiouronium salts, which are then hydrolyzed to yield thiols.
Catalytic Preparation Using Hydrogen Sulfide: Another method involves the catalytic reaction of alkenes with hydrogen sulfide (H2S) in the presence of a catalyst.
Using Thiolacetic Acid/Thioacetates: Thiolacetic acid or thioacetates can be used to introduce the thiol group into organic molecules.
From Xanthates: The reaction of xanthates with reducing agents can also produce thiols.
Reaction of Sodium Thiocyanate: Sodium thiocyanate can react with alkyl halides to form thiols.
Using Sodium Trithiocarbonates: This method involves the reaction of sodium trithiocarbonates with alkyl halides.
Using Lawesson’s Reagent: Lawesson’s reagent can be used to convert carbonyl compounds into thiols.
Enzymatic Method: Enzymatic methods can also be employed to produce thiols.
Chemical Reactions Analysis
Hexane-3-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Thiols can be reduced to form hydrogen sulfide and the corresponding hydrocarbon.
Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides to form thioethers (sulfides).
Addition: Thiols can add to alkenes and alkynes to form thioethers.
Formation of Thioacetals: Thiols can react with aldehydes and ketones to form thioacetals.
Scientific Research Applications
Hexane-3-thiol has several scientific research applications:
Comparison with Similar Compounds
Hexane-3-thiol can be compared with other thiols and sulfur-containing compounds:
Methanethiol (CH3SH): A simpler thiol with a similar odor but different reactivity due to its smaller size.
Ethanethiol (C2H5SH): Another simple thiol used as an odorant for natural gas.
Propanethiol (C3H7SH): Similar to this compound but with a shorter carbon chain.
Thioethers (R-S-R’): Compounds where sulfur is bonded to two carbon atoms, differing from thiols in their reactivity and applications.
This compound is unique due to its specific structure and properties, making it valuable in various chemical and industrial processes.
Properties
IUPAC Name |
hexane-3-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S/c1-3-5-6(7)4-2/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIGMFQJDZTEKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936813 | |
Record name | Hexane-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1633-90-5 | |
Record name | (±)-3-Hexanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1633-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hexanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexane-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexane-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.137 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HEXANETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YD4K9T3DN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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